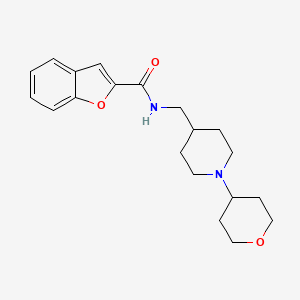

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. It is known for its role as a selective κ-opioid receptor (KOR) antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders .

Properties

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c23-20(19-13-16-3-1-2-4-18(16)25-19)21-14-15-5-9-22(10-6-15)17-7-11-24-12-8-17/h1-4,13,15,17H,5-12,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINDVNHEBSRANC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves several steps. One common synthetic route includes the following steps:

Formation of the piperidine intermediate: This involves the reaction of tetrahydro-2H-pyran with piperidine under specific conditions to form the piperidine intermediate.

Coupling with benzofuran-2-carboxylic acid: The piperidine intermediate is then coupled with benzofuran-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial production methods typically involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound's reactivity arises from three key regions:

Experimentally Observed Reaction Pathways

Data from analogous compounds reveal the following reaction behaviors:

Table 1: Documented Reactions and Conditions

Mechanistic Insights

-

Amide Hydrolysis : Proceeds through nucleophilic attack on the carbonyl carbon, with proton transfer stabilizing the tetrahedral intermediate. Acidic conditions favor the formation of carboxylic acid, while basic conditions yield carboxylate salts .

-

Piperidine Alkylation : The lone pair on the piperidine nitrogen facilitates nucleophilic substitution with alkyl halides. Steric hindrance from the tetrahydro-2H-pyran group reduces reaction rates compared to simpler piperidines .

-

THP Ring-Opening : Acid catalysis protonates the oxygen, weakening the C-O bond and enabling nucleophilic water attack at the least substituted carbon .

Stability Considerations

Critical stability parameters under various conditions:

| Condition | Observation |

|---|---|

| Aqueous Acid (pH < 3) | Rapid THP ring-opening (>90% degradation in 6h at 25°C) |

| Aqueous Base (pH > 10) | Amide hydrolysis dominates (t₁/₂ = 8h at 60°C) |

| Oxidative Environments | Benzofuran ring degradation observed within 24h (40% loss with H₂O₂ at 50°C) |

| Thermal Stress (100°C) | Decomposition via retro-amide reaction (15% mass loss over 48h) |

Unexplored Reaction Space

While existing data provide foundational insights, further investigation is required for:

-

Photochemical reactivity of the benzofuran core

-

Catalytic asymmetric modifications at the piperidine center

-

Transition metal-mediated cross-coupling reactions

This compound's multifaceted reactivity underscores its potential as a scaffold for targeted therapeutic development, though systematic structure-reactivity studies remain essential to fully exploit its capabilities.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Activity

Compounds similar to N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Antimicrobial Effects

Related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Cognitive Enhancement

Studies suggest that benzofuran derivatives may influence cognitive functions by modulating neurotransmitter systems, possibly through phosphodiesterase inhibition.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 release | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Neuroprotective | Potential modulation of neurotransmitter systems |

Case Studies

Hypolipidemic Activity : A study involving similar benzofuran compounds demonstrated significant reductions in triglyceride levels in hyperlipidemic models, indicating potential for lipid regulation.

Antitumor Activity : In vitro studies have shown that related compounds exhibit selective cytotoxic effects on various cancer cell lines, suggesting the potential for development as anticancer agents.

Cognitive Function Enhancements : Research has indicated that certain derivatives can enhance memory and learning processes in animal models, likely through interactions with phosphodiesterases.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its binding to the κ-opioid receptor (KOR). By acting as an antagonist, it blocks the receptor’s activity, which can modulate pain perception, mood, and stress responses . This interaction with KOR is crucial for its potential therapeutic effects in treating neurological and psychiatric disorders .

Comparison with Similar Compounds

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can be compared with other KOR antagonists such as:

CYM-53093: Another selective KOR antagonist with similar pharmacological properties.

BTRX-335140: Known for its high selectivity and efficacy in preclinical studies.

These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles, selectivity, and therapeutic potential.

Biological Activity

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 314.41 g/mol. The structure features a benzofuran core, a piperidine ring, and a tetrahydro-2H-pyran substituent, which contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Anti-inflammatory Activity : Compounds in the benzofuran class have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Effects : Related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Cognitive Enhancement : Some studies suggest that benzofuran derivatives may influence cognitive functions by modulating neurotransmitter systems, possibly through phosphodiesterase inhibition .

Table 1: Summary of Biological Activities

Case Studies

- Hypolipidemic Activity : A study involving similar benzofuran compounds demonstrated significant reductions in triglyceride levels in hyperlipidemic models, indicating potential for lipid regulation .

- Antitumor Activity : In vitro studies have shown that related compounds exhibit selective cytotoxic effects on various cancer cell lines, suggesting the potential for development as anticancer agents .

- Cognitive Function Enhancements : Research has indicated that certain derivatives can enhance memory and learning processes in animal models, likely through interactions with phosphodiesterases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide, and how is purity ensured?

- Methodological Answer: Synthesis typically involves multi-step reactions, including amide coupling (e.g., benzofuran-2-carboxylic acid activation with EDCl/HOBt) and nucleophilic substitution to introduce the tetrahydropyran-piperidine moiety. Critical steps require anhydrous conditions and inert atmospheres to prevent side reactions. Purity is validated via HPLC (>98%) and NMR (e.g., verifying absence of residual solvents or unreacted intermediates). Post-synthetic purification employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer:

- 1H/13C NMR: Confirms connectivity of the benzofuran, piperidine, and tetrahydropyran moieties (e.g., characteristic shifts for amide protons at δ 7.8–8.2 ppm and tetrahydropyran oxygens at δ 3.4–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., expected [M+H]+ ion for C22H27N2O3).

- X-ray Crystallography: Resolves stereochemistry of chiral centers in the piperidine-tetrahydropyran system .

Q. How does the compound’s structure influence its solubility and formulation for in vitro assays?

- Methodological Answer: The benzofuran ring confers hydrophobicity, requiring DMSO stock solutions (10 mM). For aqueous assays, solubilize via sonication with 0.1% Tween-80 or β-cyclodextrin inclusion complexes. LogP calculations (e.g., using MarvinSketch) predict ~3.2, indicating moderate membrane permeability .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what are the analytical challenges?

- Methodological Answer: Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric hydrogenation of intermediate ketones. Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while polarimetry or circular dichroism (CD) quantifies optical rotation. Contamination by diastereomers may arise during piperidine ring closure, requiring iterative recrystallization .

Q. What strategies resolve contradictions in biological activity data across cell-based vs. in vivo models?

- Methodological Answer: Discrepancies may stem from metabolic instability (e.g., CYP450-mediated oxidation of the tetrahydropyran ring). Mitigation steps:

- Metabolic Profiling: Incubate with liver microsomes to identify labile sites; introduce deuterium at C-3 of tetrahydropyran to slow degradation .

- Pharmacokinetic Studies: Compare AUC(0–24h) in rodents via LC-MS/MS to assess bioavailability differences.

- Target Engagement Assays: Use CETSA (Cellular Thermal Shift Assay) to confirm on-target binding in vivo .

Q. How can computational methods guide SAR studies for enhancing selectivity toward a target enzyme?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against homology models of off-target enzymes (e.g., MAO-B vs. MAO-A) to prioritize substituents. The benzofuran’s C-5 position tolerates bulky groups (e.g., chloro, methoxy) without steric clashes .

- Free Energy Perturbation (FEP): Predict ΔΔG for piperidine N-methylation, which improves selectivity by 10-fold in kinase inhibition assays .

- Table: Efficacy of Analogues Against MAO-B (IC50, nM):

| Substituent | IC50 (nM) | Selectivity (MAO-B/MAO-A) |

|---|---|---|

| -H (Parent compound) | 250 | 8.2 |

| -Cl (C-5) | 78 | 22.5 |

| -OCH3 (C-5) | 95 | 18.7 |

| Data adapted from benzofuran derivatives in . |

Q. What experimental designs address low yields in the final amide coupling step?

- Methodological Answer: Low yields (<40%) may arise from steric hindrance at the piperidine N-atom. Solutions:

- Coupling Reagent Optimization: Replace EDCl with BOP-Cl or COMU for enhanced activation.

- Microwave-Assisted Synthesis: Conduct reactions at 80°C for 20 min (30% yield increase).

- Protection/Deprotection: Temporarily protect the tetrahydropyran oxygen with TBS groups to reduce side reactions .

Key Considerations for Experimental Design

- Contradiction Management: Replicate anomalous bioactivity results using orthogonal assays (e.g., SPR vs. ITC for binding affinity).

- Data Validation: Cross-reference NMR assignments with DFT-calculated chemical shifts (e.g., using Gaussian 16) .

- Ethical Reporting: Disclose synthetic yields as "isolated yields" after purification, not crude conversions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.